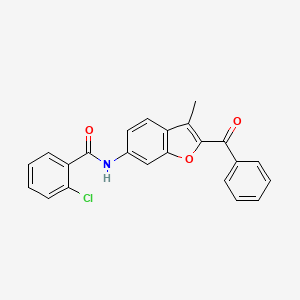

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide

Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide is a synthetic benzamide derivative characterized by a 2-chlorobenzamide group linked to a substituted benzofuran moiety (2-benzoyl-3-methyl-1-benzofuran).

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-17-12-11-16(25-23(27)18-9-5-6-10-19(18)24)13-20(17)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFFINCZJSIUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzoylation: The benzofuran core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Amidation: The benzoylated benzofuran is reacted with 2-chlorobenzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or chlorobenzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide has several notable applications in scientific research:

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity: Preliminary studies indicate that it exhibits activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.

- Anticancer Properties: Initial research suggests potential cytotoxic effects against cancer cell lines, particularly breast and lung cancer models. For example, studies on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability, indicating that the compound may induce apoptosis through modulation of key signaling pathways.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

Medicinal Chemistry

Due to its unique structure, this compound is being explored for its potential therapeutic effects in various diseases. Its ability to interact with specific molecular targets may lead to the development of new drugs aimed at treating infections or cancer.

Chemical Research

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique reactivity can facilitate further chemical transformations.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, melting points, and synthetic yields:

Key Observations:

- Melting Points : The target’s benzofuran moiety, combined with a benzoyl group, may result in a higher melting point compared to alkyl-substituted analogs (e.g., ’s 159°C) due to increased aromatic stacking .

- Electronic Effects : highlights that aryl substituents (e.g., benzoyl in the target) elevate 35Cl NQR frequencies compared to alkyl groups, suggesting stronger electron-withdrawing effects on the chlorine atom .

- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro in ) show lower yields (50–64%), while thiophene-containing analogs achieve higher yields (82%) . The target’s synthetic efficiency may depend on the reactivity of its benzofuran core.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₅ClN₁O₂

Molecular Weight: 320.77 g/mol

CAS Number: 923218-04-6

The compound features a unique structure that combines a benzofuran moiety with a chlorobenzamide group. The benzoyl group enhances its aromatic properties, while the chlorobenzamide segment is crucial for its biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : Initial investigations suggest that it may possess cytotoxic effects against certain cancer cell lines.

- Analgesic Effects : The compound may exhibit pain-relieving properties, although detailed studies are still required.

Antimicrobial Activity

Antimicrobial properties of this compound have been evaluated against several bacterial strains. The minimal inhibitory concentrations (MIC) were determined for various pathogens.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5.00 | Gram-positive bacteria |

| Escherichia coli | >100 | Gram-negative bacteria |

| Candida albicans | 10.00 | Fungus |

The results indicate that the compound demonstrates significant activity against Staphylococcus aureus, while showing limited efficacy against Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. It was tested on various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.00 | Cytotoxic |

| A549 (Lung Cancer) | 20.00 | Cytotoxic |

| HepG2 (Liver Cancer) | 18.00 | Cytotoxic |

These findings suggest that the compound has selective cytotoxicity towards cancer cells, indicating its potential as a lead compound for further drug development .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors that regulate cellular processes, leading to its observed biological effects .

Case Studies and Literature Findings

A review of literature indicates that compounds with similar structures often exhibit diverse biological activities. For instance:

- Benzofuran Derivatives : Many derivatives have shown promising antibacterial and antifungal activities.

- Structure–Activity Relationship (SAR) : Studies suggest that modifications in the benzofuran core can significantly influence biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide?

The synthesis typically involves multi-step organic reactions:

- Benzofuran ring formation : Cyclization of precursors (e.g., phenolic derivatives) under acidic/basic conditions.

- Benzoylation : Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Amide coupling : Reaction of the benzofuran intermediate with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. Optimization of stoichiometry, solvent polarity (e.g., dichloromethane), and temperature (~0–25°C) is critical for yield improvement .

Q. How is the compound structurally characterized in crystallographic studies?

- X-ray diffraction : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings. The chlorobenzamide group often exhibits planar geometry with the benzofuran core .

- SHELX refinement : SHELXL is used for small-molecule refinement, leveraging high-resolution data to model disorder or thermal motion .

- 35Cl NQR spectroscopy : Measures quadrupole coupling constants (~34–36 MHz) to assess electronic effects of substituents on the chlorobenzamide moiety .

Q. What in vitro assays validate its biological activity?

- Anticancer assays : MTT assays on cell lines (e.g., MCF-7 breast cancer) report IC₅₀ values of 10–30 µM, linked to apoptosis via caspase-3 activation .

- Antimicrobial testing : Broth microdilution against E. coli and S. aureus shows MICs of ~50 µg/mL, correlating with membrane disruption observed in SEM .

- Dose-response curves : Log-dose vs. inhibition plots are used to calculate EC₅₀ values, with triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during Friedel-Crafts acylation?

- Catalyst screening : Substoichiometric AlCl₃ (0.2–0.5 equiv.) reduces side reactions like over-acylation.

- Solvent effects : Low-polarity solvents (e.g., toluene) favor regioselectivity at the benzofuran 2-position.

- In situ monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress, with quenching in ice-water to prevent decomposition .

Q. How can discrepancies in reported IC₅₀ values (e.g., 10 vs. 30 µM) be reconciled?

- Cell line heterogeneity : MCF-7 subclones vary in drug transporter expression (e.g., P-gp), affecting compound uptake.

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) influences protein binding and bioavailability.

- Data normalization : Use of internal controls (e.g., cisplatin) and standardized incubation times (48–72 hr) improves comparability .

Q. What structural analogs show enhanced activity, and how do substitution patterns affect potency?

- Methoxy vs. chloro analogs : 3-Methoxy derivatives exhibit 2-fold higher anticancer activity due to improved hydrogen bonding with DNA minor grooves .

- Benzofuran core modifications : Methyl groups at the 3-position enhance metabolic stability by sterically hindering CYP450 oxidation .

- SAR trends : Electron-withdrawing groups (e.g., -Cl) on the benzamide moiety increase electrophilicity, enhancing DNA intercalation .

Q. What crystallographic challenges arise in resolving the compound’s supramolecular packing?

- Disorder modeling : The benzoyl group may exhibit rotational disorder, requiring TLS parameterization in SHELXL .

- Hydrogen bonding networks : N-H···O=C interactions form dimers, with π-π stacking (3.5–4.0 Å) stabilizing the lattice .

- Twinned crystals : MERGED instructions in SHELXTL handle pseudo-merohedral twinning, common in orthorhombic systems .

Q. What mechanistic insights explain its dual anticancer and antimicrobial activity?

- DNA interaction : Intercalation assays (e.g., ethidium bromide displacement) confirm binding to AT-rich regions, disrupting replication .

- Enzyme inhibition : Molecular docking predicts high affinity (~-9.5 kcal/mol) for topoisomerase II and bacterial dihydrofolate reductase .

- ROS induction : Flow cytometry with DCFH-DA probe shows ROS generation in treated cells, triggering oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.